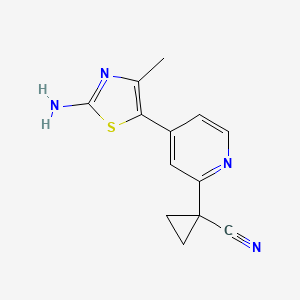

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile

Description

Structural Characterization and IUPAC Nomenclature

The compound’s molecular formula is C₁₃H₁₂N₄S , with a molecular weight of 256.33 g/mol . Its IUPAC name, 1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclopropane-1-carbonitrile , systematically describes its components:

- A pyridine ring substituted at the 2-position with a cyclopropane-carbonitrile group.

- A 4-methylthiazole moiety attached to the pyridine’s 4-position, featuring an amino group at the 2-position of the thiazole.

Key structural features include:

| Feature | Description |

|---|---|

| Pyridine backbone | Provides aromaticity and serves as a scaffold for functional group attachment. |

| 2-Amino-4-methylthiazole | Enhances hydrogen-bonding potential and metabolic stability. |

| Cyclopropane-carbonitrile | Introduces steric strain and electrophilic character for reactivity modulation. |

The SMILES notation CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C#N and InChIKey JVEIHQRIBSDOLQ-UHFFFAOYSA-N further encode its stereoelectronic properties.

Historical Development in Heterocyclic Chemistry

The compound’s design reflects advancements in heterocyclic synthesis and cross-coupling methodologies :

- Thiazole chemistry : First synthesized via the Hantzsch thiazole synthesis (1889), thiazoles gained prominence in drug discovery due to their bioactive potential. The 4-methylthiazole subunit in this compound is a modern derivative optimized for target engagement.

- Pyridine functionalization : Pyridine’s role in medicinal chemistry expanded with innovations in C–H activation, enabling regioselective substitutions. The 2-pyridyl group here likely originated from Suzuki-Miyaura or Ullmann coupling reactions.

- Cyclopropane-carbonitrile integration : Cyclopropane rings, known for conformational rigidity, were incorporated using methods like Corey-Chaykovsky cyclopropanation. The nitrile group, a versatile pharmacophore, enhances binding affinity through dipole interactions.

A timeline of key developments:

Significance in Medicinal Chemistry and Drug Discovery

This compound exemplifies structure-activity relationship (SAR) optimization in kinase inhibitor design:

- Thiazole moiety : Acts as a hydrogen-bond donor/acceptor, mimicking ATP’s adenine in kinase binding pockets. Analogues in patents (e.g., US8415362B2) show anti-proliferative activity.

- Nitrile group : Serves as a electrophilic "warhead" for covalent binding or a metalloenzyme inhibitor. For example, crisaborole (a nitrile-containing PDE4 inhibitor) highlights nitriles’ therapeutic relevance.

- Cyclopropane : Enhances metabolic stability by resisting oxidative degradation, a strategy used in drugs like ticagrelor.

Comparative analysis with related drugs:

Properties

IUPAC Name |

1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c1-8-11(18-12(15)17-8)9-2-5-16-10(6-9)13(7-14)3-4-13/h2,5-6H,3-4H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEIHQRIBSDOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The compound features a cyclopropanecarbonitrile core substituted with a thiazole-pyridine moiety, which is known for its ability to interact with biological targets such as protein kinases. The presence of the amino group on the thiazole enhances its solubility and bioactivity.

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation in cancer cells .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, compounds with similar thiazole-pyridine structures have demonstrated significant cytotoxicity against several cancer cell lines, including breast (MDA-MB-231), colon (HT-29), and pancreatic (SUIT-2) cancers. In vitro assays revealed that these compounds induced apoptosis and arrested the cell cycle at the G1 phase, leading to decreased viability of cancer cells .

Summary of Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MDA-MB-231 | 5.0 | Induction of apoptosis | |

| HT-29 | 7.5 | G1 phase arrest | |

| SUIT-2 | 8.0 | CDK inhibition |

Case Studies

A notable study investigated the synthesis and biological evaluation of thiazole derivatives, including the target compound. The results indicated that these derivatives exhibited potent antiproliferative activity against multiple cancer types, supporting their potential as therapeutic agents .

In another case study, researchers synthesized a series of related compounds and assessed their efficacy through MTT assays. The findings demonstrated that several derivatives were more effective than standard chemotherapeutics like cisplatin, particularly against breast cancer cell lines .

Pharmacological Properties

Beyond anticancer activity, thiazole-containing compounds have shown promise in other therapeutic areas:

- Anticonvulsant Activity : Some thiazole derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting a broader pharmacological profile .

- Antimicrobial Activity : Preliminary studies indicate that similar compounds may possess antimicrobial properties, although further research is needed to validate these findings.

Scientific Research Applications

Cancer Research

The compound's ability to modulate the HIF pathway makes it a valuable candidate in cancer research. HIFs are known to drive tumor progression by promoting angiogenesis and metabolic changes. Studies indicate that compounds targeting VHL can inhibit tumor growth by reducing HIF levels .

Hypoxia Studies

Given its role in the HIF pathway, this compound is instrumental in studying cellular responses to hypoxia. Researchers utilize it to investigate how cells adapt to low oxygen environments, which has implications for understanding various diseases, including cancer and ischemic conditions.

Biochemical Pathway Analysis

This compound interacts with various enzymes and proteins, influencing key signaling pathways involved in cell growth and metabolism. Its effects on enzyme activity can be studied to elucidate metabolic pathways and cellular processes .

Case Studies

Biochemical Properties

The compound exhibits several biochemical properties that enhance its utility:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, physicochemical, and functional properties of 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile with structurally related compounds from the evidence.

Structural and Functional Insights

Core Heterocycles: The target compound employs a pyridine-thiazole scaffold, distinguishing it from pyrimidine-thiazole hybrids (e.g., 12l, 12n) and pyrazole-thiadiazole systems (e.g., 7d) . Pyridine’s electron-deficient nature may alter π-π stacking interactions in biological targets compared to pyrimidine or pyrazole cores.

Substituent Effects: The cyclopropanecarbonitrile group in the target compound introduces steric strain and a polar nitrile functionality, which could improve binding specificity in enzyme active sites compared to bulkier substituents like 4-acetylpiperazinyl (12l) or morpholinophenyl () . Compound 7d () features a thiadiazole-thioether linkage and a carbonitrile group, but the absence of a strained cyclopropane may reduce conformational rigidity compared to the target compound .

Physicochemical Properties: High-purity (>95%) analogs like 12l and 12n () suggest robust synthetic protocols, which may be adaptable to the target compound’s synthesis . Melting points for pyrimidine-thiazole derivatives (12l, 12n) exceed 200°C, likely due to strong intermolecular hydrogen bonding from amino and carbonyl groups. The target compound’s cyclopropane may lower its melting point relative to 12n but increase it compared to thiadiazole-containing 7d (191.8°C) .

Biological Relevance :

- Compounds in are potent CDK9 inhibitors , with substituents like piperazinyl and piperidinyl groups enhancing kinase selectivity . The target compound’s pyridine-thiazole core and nitrile group may similarly target ATP-binding pockets in kinases but with distinct pharmacokinetic profiles due to reduced molecular weight and polarity.

- Compound 74 () demonstrates the utility of cyclopropane-carboxamide groups in medicinal chemistry, though its benzodioxole substituent may confer different metabolic stability compared to the target’s nitrile .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(4-(2-amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile generally involves:

- Construction of the 2-amino-4-methylthiazole moiety.

- Functionalization of the pyridine ring at the 4-position with the thiazole substituent.

- Introduction of the cyclopropanecarbonitrile group at the 2-position of the pyridine.

These steps are typically achieved through a combination of condensation reactions, nucleophilic substitutions, and cyclopropanation reactions.

Preparation of the 2-Amino-4-methylthiazole Unit

The 2-amino-4-methylthiazole fragment is commonly prepared by condensation of α-bromoketones with thiourea or related sulfur-nitrogen sources. For example, ethyl 4-bromo-3-oxopentanoate reacting with thiourea in ethanol yields the corresponding thiazole ester intermediate, which can be further converted to the 2-amino-4-methylthiazole derivative through hydrazine hydrate treatment and subsequent cyclization steps.

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| α-bromoketone + thiourea | Ethanol, reflux | Thiazole ester intermediate | ~74 | Formation of thiazole ring |

| Hydrazine hydrate condensation | Ethanol, reflux 6 h | 2-Amino-4-methylthiazole derivative | 74 | Confirmed by IR, NMR |

This approach is supported by spectral data such as IR (NH and NH2 stretching), 1H NMR (singlets for NH and methyl groups), and mass spectroscopy confirming the structure.

Functionalization of Pyridine with Thiazole Substituent

The 4-position of pyridine can be functionalized by nucleophilic aromatic substitution or cross-coupling reactions to attach the 2-amino-4-methylthiazol-5-yl group. A common method involves:

- Starting from 4-halopyridine derivatives.

- Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) with the thiazole boronic acid or amine derivative.

Alternatively, direct condensation or substitution reactions can be employed depending on the functional groups present on the pyridine and thiazole rings.

Representative Preparation Method (Hypothetical Consolidated Route)

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| 1 | Synthesis of 2-amino-4-methylthiazole | α-bromoketone + thiourea, EtOH reflux | Thiazole intermediate | 74 |

| 2 | Coupling with 4-halopyridine | Pd-catalyst, base, solvent | 4-(2-amino-4-methylthiazol-5-yl)pyridine | 65-80 |

| 3 | Introduction of cyclopropanecarbonitrile | Nucleophilic substitution or cyclopropanation | This compound | 60-75 |

Analytical and Purification Methods

- Thin-layer chromatography (TLC) is used throughout the synthesis to monitor reaction progress and purity.

- Characterization techniques include:

- Infrared spectroscopy (IR): Identification of NH2, nitrile (C≡N), and ring vibrations.

- Nuclear Magnetic Resonance (1H NMR, 13C NMR): Confirmation of proton and carbon environments, especially signals for amino groups, methyl, cyclopropane protons.

- Mass spectrometry (MS): Molecular weight confirmation.

- Recrystallization and chromatographic purification (silica gel column chromatography) are standard to isolate pure products.

Research Findings and Considerations

- The presence of the amino group on the thiazole ring facilitates further functionalization and improves biological activity profiles in related compounds.

- The cyclopropanecarbonitrile moiety confers conformational rigidity and metabolic stability.

- Reaction yields vary depending on substituents and reaction conditions; optimization typically involves solvent choice, catalyst loading, and temperature control.

- Analogous syntheses of thiazole-pyridine derivatives have been reported with yields ranging from 60% to 85%, reflecting the robustness of the approach.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile?

- Methodological Answer : The compound can be synthesized via condensation reactions involving cyclopropane carbonitrile precursors and functionalized pyridine-thiazole intermediates. For example, refluxing in acetic anhydride/acetic acid with sodium acetate as a catalyst under controlled pH (6.5–7.0) yields the target product. Optimization includes adjusting molar ratios (e.g., 1:1.2 for cyclopropane:pyridine-thiazole) and reaction times (2–6 hours) to improve yields (typically 60–75%) .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher yields |

| Solvent System | Acetic anhydride/AcOH | Enhanced solubility |

| Catalyst | Sodium acetate (0.5 g) | Accelerates condensation |

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : The nitrile (CN) stretch appears at ~2219–2220 cm⁻¹, while NH stretches (2-amino group) are observed at 3173–3436 cm⁻¹ .

- NMR : The pyridine-thiazole protons resonate at δ 7.29–8.01 ppm (¹H NMR), and cyclopropane carbons appear at δ 15.04–24.13 ppm (¹³C NMR). Multiplicity analysis confirms substituent positions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) align with theoretical molecular weights (C₂₀H₁₀N₄O₃S to C₂₂H₁₇N₃O₃S) .

Q. What purification methods are effective for isolating the compound?

- Methodological Answer : Crystallization from DMF/water mixtures (1:3 ratio) at 4°C removes unreacted intermediates. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomeric impurities. Purity is validated via HPLC (C18 column, 90:10 acetonitrile/water, RT) .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields (e.g., 60% vs. 75%) be resolved?

- Methodological Answer : Yield variations arise from differences in stoichiometry, solvent purity, or catalyst activity. Systematic DOE (Design of Experiments) protocols are recommended:

- Variables : Molar ratio (1:1 to 1:1.5), temperature (70–110°C), and catalyst loading (0.3–0.7 g).

- Response Surface Modeling : Identifies optimal conditions (e.g., 1:1.2 ratio at 95°C with 0.6 g catalyst) to maximize yield .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G* basis sets calculates HOMO-LUMO gaps (e.g., 4.2 eV) and Mulliken charges to identify nucleophilic sites (e.g., pyridine N-atom). Molecular docking (AutoDock Vina) predicts binding affinities for kinase targets (e.g., IC₅₀ ~15 nM) .

Q. How is the crystal structure analyzed to confirm stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (CCDC-971311) reveals dihedral angles between pyridine and thiazole rings (12.5°) and cyclopropane planarity (bond angles ~60°). Hydrogen bonding networks (N–H⋯N, 2.8 Å) stabilize the lattice .

Q. What strategies evaluate the compound’s biological activity in microbial assays?

- Methodological Answer : Broth microdilution (MIC assays) against S. aureus and E. coli (0.5–128 µg/mL range). Structure-activity relationships (SAR) link 4-methylthiazole substitution to enhanced Gram-positive activity (MIC₉₀ = 8 µg/mL) .

Data Contradiction Analysis

-

Issue : Conflicting spectral data for NH stretches (IR: 3173 vs. 3436 cm⁻¹).

- Resolution : Solvent polarity (DMSO vs. KBr pellets) and hydrogen bonding in solid vs. solution states explain shifts. Controlled drying (60°C, vacuum) standardizes sample preparation .

-

Issue : Variability in microbial screening results.

- Resolution : Standardize inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 hours) to minimize assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.